3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H17ClO4S |
|---|---|
Molecular Weight |
256.75 g/mol |
IUPAC Name |
3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H17ClO4S/c10-15(11,12)7-3-5-13-8-9-4-1-2-6-14-9/h9H,1-8H2 |
InChI Key |
YBYGPTBULFOVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)COCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves the following key steps:
- Formation of the tetrahydro-2H-pyran-protected alcohol intermediate.
- Introduction of the sulfonyl chloride group onto the propane chain.
- Use of controlled reaction conditions such as temperature, solvent, and reaction time to optimize yield and purity.
The sulfonyl chloride moiety is introduced by chlorination of the corresponding sulfonic acid or sulfonate ester precursor under mild conditions to avoid decomposition or side reactions.
Specific Synthetic Procedures
Nucleophilic Substitution Route
A common approach involves nucleophilic substitution reactions where the tetrahydro-2H-pyran-protected alcohol is reacted with a sulfonyl chloride reagent or precursor under mild conditions. The reaction is often carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature to control reactivity and selectivity.
- The tetrahydro-2H-pyran group serves as a protecting group for the hydroxyl function, stabilizing the intermediate during sulfonylation.
- Catalysts or bases such as triethylamine may be employed to scavenge hydrochloric acid generated during the reaction.
Chlorination of Sulfonate Precursors
Another method includes chlorination of sulfonate intermediates using reagents such as thionyl chloride or phosphorus pentachloride. This step converts sulfonate esters or sulfonic acids into the sulfonyl chloride functional group.
- Reaction temperature is carefully maintained to prevent side reactions.
- The reaction mixture is typically quenched and purified by extraction and chromatography to isolate the target compound.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
| Parameter | Typical Conditions | Effect on Reaction |
|---|---|---|
| Temperature | 0°C to 25°C | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, Tetrahydrofuran | Solubility and reaction medium influence |
| Reaction time | Several hours to overnight | Ensures complete conversion |
| Base/Catalyst | Triethylamine or similar bases | Neutralizes HCl, drives reaction forward |
Optimization of these parameters is crucial to maximize yield and purity, reducing by-products.
Data Table: Summary of Key Characteristics and Preparation Parameters
| Feature | Description/Value |
|---|---|
| Molecular Formula | C9H17ClO4S |
| Molecular Weight | 256.75 g/mol |
| IUPAC Name | 3-(oxan-2-ylmethoxy)propane-1-sulfonyl chloride |
| Typical Solvents | Dichloromethane, Tetrahydrofuran |
| Typical Temperature Range | 0°C to 25°C |
| Reaction Time | 4–24 hours |
| Common Bases Used | Triethylamine |
| Purification Methods | Extraction, column chromatography |
| Yield Range | Generally high (>70%) with optimized conditions |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming stable adducts:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Amine Substitution | Primary/secondary amines, room temperature | Sulfonamides | High yields (>85%) in aprotic solvents |
| Alcohol Substitution | Alcohols, base (e.g., pyridine), DCM | Sulfonate esters | Solvent choice critical for regioselectivity |
| Thiol Substitution | Thiols, mild heating (40–60°C) | Thioethers | Requires inert atmosphere to prevent oxidation |
For example, reaction with morpholine generates sulfonamide derivatives used in pharmaceutical intermediates (e.g., PI3K inhibitors) .
Sulfonamide Formation
Reactions with amines proceed via a two-step mechanism:
-
Nucleophilic attack on sulfur, displacing chloride.
-
Proton transfer to stabilize the sulfonamide product.
Example :
Kinetic studies show pseudo-first-order kinetics under standard conditions.
Reduction Reactions
The sulfonyl chloride group can be reduced to thiols using agents like lithium aluminum hydride (LiAlH):
-
Application : Synthesis of thiol-containing bioactive molecules.
Comparative Reactivity with Analogues
The tetrahydropyran moiety influences reactivity compared to simpler sulfonyl chlorides:
| Compound | Reactivity with Amines | Steric Effects |
|---|---|---|
| Methanesulfonyl chloride | Fast | Minimal |
| 3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride | Moderate | Significant due to bulky THP group |
The THP group reduces reaction rates by 20–30% compared to unsubstituted analogues.
Mechanistic Insights
-
Electrophilic sulfur : The sulfur atom’s +4 oxidation state makes it susceptible to nucleophilic attack.
-
Leaving group ability : Chloride ion departure is facilitated by polar aprotic solvents (e.g., DCM).
Scientific Research Applications
3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, particularly in the preparation of sulfonamide and sulfonate ester derivatives.
Medicinal Chemistry: The compound’s derivatives are explored for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties.
Material Science: It can be used in the modification of polymers to introduce sulfonate groups, enhancing the material’s properties such as ion-exchange capacity.
Mechanism of Action
The mechanism by which 3-((Tetrahydro-2h-pyran-2-yl)methoxy)propane-1-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable sulfonamide or sulfonate ester linkages. These reactions can modify the biological activity of molecules or alter the properties of materials.
Comparison with Similar Compounds
Positional Isomer: 3-((Tetrahydro-2H-Pyran-4-yl)methoxy)Propane-1-Sulfonyl Chloride
Structural Difference : The THP ring substituent is at the 4-position instead of the 2-position.
Impact :
- Solubility : The axial vs. equatorial orientation of the methoxy group in the THP ring may alter solubility in polar solvents.
| Property | 3-((THP-2-yl)methoxy) Derivative | 3-((THP-4-yl)methoxy) Derivative |
|---|---|---|
| Molecular Formula | C₉H₁₇ClO₄S | C₉H₁₇ClO₄S |
| CAS Number | Not Provided | 1478850-02-0 |
| Key Structural Feature | THP-2-yl substituent | THP-4-yl substituent |
Methylated Analog: 2-Methyl-3-((Tetrahydro-2H-Pyran-2-yl)methoxy)Propane-1-Sulfonyl Chloride
Structural Difference : A methyl group is introduced at the 2-position of the propane chain.
Impact :
Simpler Sulfonyl Chlorides: Methanesulfonyl Chloride
Structural Difference : Lacks the THP-ether moiety, featuring a straightforward methyl-sulfonyl chloride structure.
Impact :
- Reactivity : Methanesulfonyl chloride (used in ) is more reactive due to minimal steric hindrance, enabling faster acylation but lower selectivity compared to the THP-containing derivative .
- Applications : While methanesulfonyl chloride is widely used for tosylation, the THP derivative’s bulkier structure may improve regioselectivity in complex substrates.
Reaction Context and Performance
Electrophilic Reactions (e.g., with Sulfuryl Chloride)
In reactions involving sulfuryl chloride (SO₂Cl₂), the THP-2-yl derivative’s stability in dichloromethane at low temperatures (−20°C) allows controlled sulfonylation, as demonstrated in . By contrast, simpler sulfonyl chlorides like methanesulfonyl chloride require milder conditions (0°C) and shorter reaction times (2 hours vs. several hours for THP derivatives) .
Key Research Findings
- Synthetic Utility : The THP-2-yl derivative’s protective group minimizes side reactions in multi-step syntheses, as seen in the preparation of AAA+ ATPase inhibitors () .
- Stability Concerns : Discontinued analogs (e.g., methylated derivatives) highlight the critical balance between steric effects and synthetic feasibility .
- Regulatory Considerations : Impurity profiles of related compounds () underscore the need for stringent purity controls in pharmaceutical applications, where sulfonyl chlorides are intermediates .
Biological Activity
3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound notable for its unique tetrahydro-2H-pyran moiety. This compound is recognized for its reactivity and versatility in organic synthesis, particularly serving as a key intermediate in pharmaceutical development. The biological activity of this compound is primarily attributed to its sulfonyl chloride functional group, which facilitates various chemical reactions leading to potential therapeutic applications.
Chemical Structure
The structure of 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride can be represented as follows:
Where denotes the tetrahydro-2H-pyran moiety attached to a methoxy group on a propane chain.
Biological Activity Overview
Research indicates that sulfonyl chlorides, including this compound, exhibit various biological activities. They are particularly significant in the synthesis of pharmaceuticals that possess anti-inflammatory and analgesic properties. The following sections summarize the key findings related to the biological activity of 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride.
-
Reactivity as Electrophiles :
- The sulfonyl chloride group acts as a reactive electrophile, facilitating nucleophilic substitution reactions with amines and thiols, leading to the formation of stable adducts. This property is crucial for synthesizing complex organic molecules with potential biological activity .
-
Interaction with Cyclooxygenase Enzymes :
- Derivatives formed from this compound may interact with cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. This interaction suggests potential applications in developing anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride:
-
Synthesis and Activity Evaluation :
- A study explored the synthesis of various derivatives from sulfonyl chlorides and evaluated their activity against COX enzymes. Compounds derived from 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride showed promising inhibition rates, indicating their potential as anti-inflammatory agents .
- Antimicrobial Properties :
Comparative Analysis
The following table summarizes the structural and functional characteristics of compounds related to 3-((tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| 4-Methylbenzenesulfonyl chloride | Aromatic sulfonic acid derivative | Higher stability due to aromaticity |
| Methanesulfonyl chloride | Simple sulfonic acid derivative | Commonly used as a reagent but less complex |
| Benzene sulfonamide | Sulfonamide | Exhibits distinct biological activity |
| 3-(Trifluoromethyl)benzenesulfonamide | Sulfonamide with trifluoromethyl group | Enhanced lipophilicity and altered biological profile |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((Tetrahydro-2H-pyran-2-yl)methoxy)propane-1-sulfonyl chloride?
- Methodology : The compound can be synthesized via a two-step process:
THP-ether formation : React 3-hydroxypropane-1-sulfonic acid with 2-(chloromethyl)tetrahydro-2H-pyran under basic conditions (e.g., NaH in THF) to introduce the THP-protected methoxy group .
Sulfonation : Treat the intermediate with chlorosulfonic acid or thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C to form the sulfonyl chloride moiety. Monitor completion via TLC or ¹H NMR .
- Key Considerations : Use anhydrous solvents and inert atmosphere to avoid hydrolysis of the sulfonyl chloride group.
Q. How should this compound be purified to achieve high purity (>95%)?
- Methodology :
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 4:1 → 1:1) to separate unreacted starting materials.
- Recrystallization : Dissolve the crude product in hot ethyl acetate and cool to −20°C for crystallization. Filter under reduced pressure .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H NMR integration .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Identify the THP group (δ ~1.4–1.8 ppm for methylene protons, δ ~3.4–4.0 ppm for ether-linked protons) and sulfonyl chloride (no direct protons; confirmed via ¹³C at δ ~55–60 ppm for SO₂Cl) .
- IR Spectroscopy : Detect S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C-O-C ether vibrations (~1120 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 266.6 (C₉H₁₅ClO₄S⁺) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when varying sulfonation agents (e.g., SOCl₂ vs. ClSO₃H)?
- Experimental Design :
- Perform parallel reactions with controlled variables (temperature, solvent, stoichiometry).
- Use kinetic studies (e.g., in-situ IR) to monitor sulfonation progress.
Q. What mechanistic insights explain the sulfonation step of the propanol precursor?
- Proposed Mechanism :
- The reaction proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic sulfur in SOCl₂, forming a sulfite intermediate that undergoes Cl⁻ elimination to yield the sulfonyl chloride.
- Evidence : DFT calculations suggest a tetrahedral transition state stabilized by electron-withdrawing groups (e.g., THP) .
Q. How does the stereochemistry of the THP group influence reactivity in downstream applications?
- Experimental Approach :
- Synthesize diastereomers of the THP-methoxy group and compare their reactivity in nucleophilic substitutions (e.g., with amines).
- Findings : The axial vs. equatorial orientation of the THP group may sterically hinder or favor access to the sulfonyl chloride, altering reaction rates .
Q. What strategies enhance hydrolytic stability during biological assays?
- Methodology :
- Storage : Store at −20°C in anhydrous DMSO or THF, sealed under argon .
- Buffering : Use pH 7.4 phosphate buffers with low water activity (e.g., 10% DMSO co-solvent) to slow hydrolysis .
- Validation : Monitor degradation via LC-MS over 24–48 hours.
Q. Can computational methods predict reactivity with nucleophiles (e.g., amines or thiols)?
- Approach :
- Perform DFT calculations (e.g., Gaussian 16) to model transition states and activation energies for SN2 reactions.
- Validate with experimental kinetic data (e.g., second-order rate constants derived from UV-Vis monitoring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
